4-(2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzamide
Description
Properties
IUPAC Name |
4-[[2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-15-4-2-3-5-17(15)14-31-21-11-26(19(13-27)10-20(21)28)12-22(29)25-18-8-6-16(7-9-18)23(24)30/h2-11,27H,12-14H2,1H3,(H2,24,30)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIWIDULSJYGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
a. Pyrimido-Pyrimidinone Derivatives ()
The compounds 3b and 3c share a pyrimido-pyrimidinone core, differing in substituents such as methoxy, piperazinyl, and acrylamide groups. While their cores differ from the target compound’s pyridinone ring, key comparisons include:
- Substituent Effects on Solubility : The hydroxymethyl group in the target compound may confer greater hydrophilicity compared to the methoxy groups in 3b/3c , which are more lipophilic.
- Bioactivity Implications: The acrylamide moiety in 3b/3c is a known electrophilic warhead for covalent binding (e.g., in kinase inhibitors), whereas the benzamide in the target compound may engage in hydrogen bonding without covalent modification.
b. Thiazolo-Pyridazinone Sulfonamide ()
The compound 4-(2,7-Dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide features a sulfonamide group and a thiazolo-pyridazinone core. Comparisons include:
- Hydrogen-Bonding Potential: The sulfonamide group in this compound provides strong hydrogen-bond donor/acceptor capabilities, similar to the benzamide group in the target compound.
- Crystallinity : X-ray data (R factor = 0.034) indicates a stable crystal lattice due to sulfonamide interactions . The hydroxymethyl group in the target compound may disrupt crystallinity, favoring amorphous forms.
Physicochemical and Pharmacokinetic Properties
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